L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid (MPDC) is a synthetic compound that functions as a selective antagonist for Group II metabotropic glutamate receptors (mGluRs), specifically mGlu2 and mGlu3 subtypes. [] It is a valuable tool for studying the role of these receptors in various physiological and pathological processes.
MPdC is classified under the category of organic compounds, specifically as a pyrrolidine derivative. Its molecular formula is , and it features a unique methanopyrrolidine ring structure. The compound has been documented in various scientific databases, including PubChem, which provides detailed chemical information and synthesis methods.
The synthesis of L-anti-endo-3,4-methanopyrrolidine dicarboxylate involves several key steps:
While specific industrial production methods are not extensively documented, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity.
The molecular structure of MPdC can be represented by its canonical SMILES notation: C1C2C(C2C(=O)O)C(N1)C(=O)O
. This notation indicates a complex arrangement featuring a methanopyrrolidine core with two carboxylate functional groups.
The isomeric SMILES representation is C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O
, highlighting the stereochemistry of the compound. The presence of chiral centers suggests that MPdC may exhibit stereospecific biological activity.
The molecular weight of MPdC is approximately 171.15 g/mol. The presence of nitrogen and multiple oxygen atoms contributes to its polar characteristics, influencing its solubility and reactivity in biological systems.
MPdC primarily interacts with excitatory amino acid transporters (EAATs). Its mechanism involves competitive inhibition, where it binds to the transporter site, preventing glutamate from entering the synaptic cleft. This action can modulate neurotransmitter levels and has implications for conditions such as epilepsy and neurodegenerative diseases.
The effectiveness of MPdC as an inhibitor can be influenced by various factors including pH, temperature, and the presence of other ions or molecules that may compete for binding sites on EAATs .
MPdC's mechanism of action revolves around its ability to bind selectively to EAAT2. Notably, the presence of specific amino acid residues within the transporter influences how MPdC interacts with it. For instance, a serine residue at position 441 enhances MPdC's efficacy compared to other EAAT subtypes like EAAT1, which contains a glycine residue at this position.
By inhibiting glutamate uptake, MPdC can lead to increased extracellular levels of this neurotransmitter, which may have therapeutic effects in certain neurological disorders but could also pose risks for excitotoxicity if not carefully regulated.
MPdC exhibits several notable physical and chemical properties:
The compound's stability under physiological conditions is crucial for its application in biological systems. Preliminary studies indicate that while MPdC maintains structural integrity over time, degradation may occur under extreme pH or temperature conditions .
MPdC has significant potential in neuropharmacology:
Further research into MPdC's pharmacokinetics and long-term effects on neuronal health could enhance its applicability in clinical settings. Additionally, exploring modifications to its structure may yield derivatives with improved efficacy or reduced side effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: